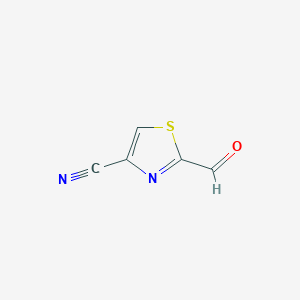
2-Bromo-1,8-naphthyridin-3-amine
Overview
Description
2-Bromo-1,8-naphthyridin-3-amine is a chemical compound with the molecular formula C8H6BrN3. It has a molecular weight of 224.06 .
Molecular Structure Analysis
The InChI code for 2-Bromo-1,8-naphthyridin-3-amine is 1S/C8H6BrN3/c9-8-5(10)4-7-6(12-8)2-1-3-11-7/h1-4H,10H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-1,8-naphthyridin-3-amine include a molecular weight of 224.06 . The compound has a density of 1.7±0.1 g/cm3 and a boiling point of 361.9±37.0 °C at 760 mmHg .Scientific Research Applications
Medicinal Chemistry: Antibacterial Agents
2-Bromo-1,8-naphthyridin-3-amine: serves as a key scaffold in the synthesis of compounds with potent antibacterial properties. For instance, gemifloxacin, which contains the 1,8-naphthyridine core, is a marketed drug for treating bacterial infections . The bromo-naphthyridin amine moiety can be further functionalized to enhance its activity against resistant bacterial strains.
Organic Synthesis: Multicomponent Reactions
This compound is utilized in multicomponent reactions (MCRs) to efficiently generate complex molecular architectures. These reactions are pivotal in medicinal chemistry and chemical biology for the rapid synthesis of diverse and complex molecules .
Material Science: Light-Emitting Diodes
The 1,8-naphthyridine derivatives, including those derived from 2-Bromo-1,8-naphthyridin-3-amine , find applications in the development of components for light-emitting diodes (LEDs). Their unique photochemical properties make them suitable for creating more efficient and durable LEDs .
Photovoltaic Devices: Dye-Sensitized Solar Cells
Due to its photochemical characteristics, 2-Bromo-1,8-naphthyridin-3-amine is used in the synthesis of dyes for dye-sensitized solar cells (DSSCs). These solar cells are a promising alternative to traditional photovoltaic devices, offering the potential for lower production costs and higher energy conversion efficiencies .
Chemical Sensing: Molecular Sensors
The compound’s ability to form complexes with various metals makes it an excellent candidate for the development of molecular sensors. These sensors can detect the presence of specific ions or molecules, which is crucial in environmental monitoring and diagnostics .
Supramolecular Chemistry: Host–Guest Systems
In supramolecular chemistry, 2-Bromo-1,8-naphthyridin-3-amine is used to create self-assembly host–guest systems. These systems have applications in drug delivery, where the host molecule can encapsulate a therapeutic agent and release it in a controlled manner .
Future Directions
1,8-Naphthyridines, a class of compounds to which 2-Bromo-1,8-naphthyridin-3-amine belongs, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have wide applicability in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest . Future research may focus on developing more ecofriendly, safe, and atom-economical approaches for the synthesis of these compounds .
properties
IUPAC Name |
2-bromo-1,8-naphthyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-6(10)4-5-2-1-3-11-8(5)12-7/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIBGRCOGQNBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,8-naphthyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521424.png)
![4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521427.png)



![3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1521432.png)






